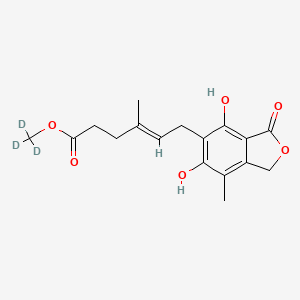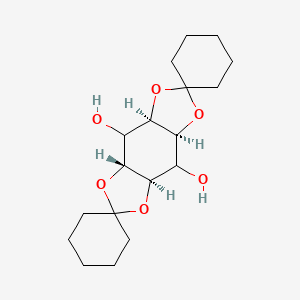
D-Mannose-UL-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Mannose-UL-13C6 is a useful research compound. Its molecular formula is ¹³C₆H₁₂O₆ and its molecular weight is 186.11. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Production and Physiological Benefits
Recent studies emphasize the significance of D-Mannose in the biological and physiological context. It is known for its sweetness, low-calorie profile, and non-toxic nature, making it widely used in food, medicine, cosmetic, and food-additive industries. Additionally, D-Mannose exhibits various physiological benefits, including support for the immune system, potential benefits for diabetes mellitus, intestinal diseases, and urinary tract infections. It serves as a starting material for synthesizing immunostimulatory agents, anti-tumor agents, vitamins, and D-mannitol. The demand for D-Mannose has led to research on its biological production to meet industrial requirements, highlighting the limitations of chemical synthesis and plant extraction methods (Hao Wu, Wenli Zhang, W. Mu, 2019).
Immunoregulatory Functions
D-Mannose's role in immunology has been a subject of interest. A study demonstrated that supraphysiological levels of D-Mannose, achievable through dietary supplementation, suppressed immunopathology in mouse models of autoimmune diabetes and airway inflammation. It increased the proportion of regulatory T cells, stimulating Treg cell differentiation in human and mouse cells by promoting TGF-β activation. This activation was mediated by upregulation of integrin αvβ8 and reactive oxygen species generated by increased fatty acid oxidation, suggesting a previously unrecognized immunoregulatory function of D-Mannose with potential clinical applications for immunopathology (Dunfang Zhang, C. Chia, X. Jiao, et al., 2017).
Wirkmechanismus
Target of Action
D-Mannose-UL-13C6, a labeled form of D-Mannose, primarily targets uropathogenic Escherichia coli . These bacteria invade urothelial cells and form quiescent bacterial reservoirs, leading to urinary tract infections (UTIs) .
Mode of Action
This compound interacts with its targets by inhibiting bacterial adhesion to the urothelium . This anti-adhesive effect prevents the bacteria from invading urothelial cells, thereby managing UTIs .
Biochemical Pathways
This compound plays an important role in human metabolism, particularly in the glycosylation of specific proteins . Glycosylation is a critical biochemical pathway that involves the addition of a carbohydrate to a protein. This process affects protein function, including protein folding, distribution, stability, and activity .
Result of Action
The primary result of this compound’s action is the prevention of UTIs . By inhibiting bacterial adhesion to the urothelium, it prevents the formation of bacterial reservoirs that lead to UTIs . This can help manage recurrent UTIs, particularly in adult women who are most commonly affected .
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of D-Mannose-UL-13C6 can be achieved through a multi-step process involving the conversion of glucose to D-Mannose followed by isotopic labeling with 13C6. The key steps involve protection of the hydroxyl groups, oxidation of the primary alcohol, isomerization of the resulting aldehyde, and reduction to form the desired labeled sugar.", "Starting Materials": [ "Glucose", "Methanol", "Acetic anhydride", "Sodium borohydride", "Sodium periodate", "Sodium sulfate", "Potassium carbonate", "Sulfuric acid" ], "Reaction": [ "Protection of the hydroxyl groups using acetic anhydride and sulfuric acid to form the diacetate derivative of glucose.", "Oxidation of the primary alcohol using sodium periodate to form the aldehyde derivative.", "Isomerization of the resulting aldehyde using methanol and sulfuric acid to form D-Mannose.", "Reduction of the aldehyde using sodium borohydride to form D-Mannitol.", "Isotopic labeling of D-Mannitol with 13C6 using potassium carbonate and 13C-labeled methanol to form D-Mannose-UL-13C6." ] } | |
CAS-Nummer |
287100-74-7 |
Molekularformel |
¹³C₆H₁₂O₆ |
Molekulargewicht |
186.11 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


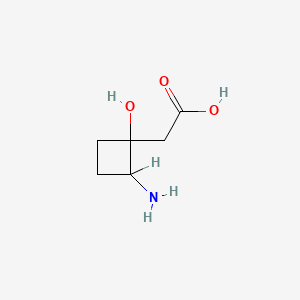

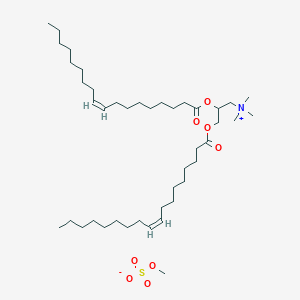

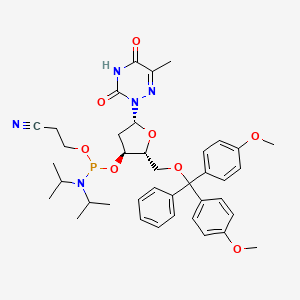
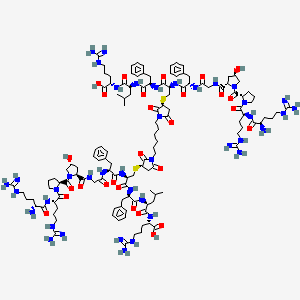
![6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B1146134.png)
